molecular formula C13H12N4 B11885972 8-Methylbenzo[f]quinazoline-1,3-diamine CAS No. 37521-47-4

8-Methylbenzo[f]quinazoline-1,3-diamine

Cat. No.: B11885972
CAS No.: 37521-47-4
M. Wt: 224.26 g/mol
InChI Key: UXOUKCFOWHPRDM-UHFFFAOYSA-N
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Description

8-Methylbenzo[f]quinazoline-1,3-diamine ( 37521-47-4) is an organic compound with the molecular formula C13H12N4 and a molecular weight of 224.26 g/mol . It is a derivative of the benzo[f]quinazoline scaffold, a class of nitrogen-containing heterocyclic compounds that have attracted significant interest in medicinal chemistry due to their wide range of pharmacological activities . The quinazoline core is a privileged structure in drug discovery, and its derivatives are known to exhibit properties such as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities . The specific 1,3-diamino substitution pattern on the quinazoline ring is a key feature found in compounds being investigated as potent inhibitors of enzymes in the folate biosynthesis pathway . For instance, structurally related 1,3-diaminoquinazoline compounds have been designed as non-classical antifolates, functioning as dual inhibitors of bacterial dihydrofolate reductase (DHFR) and thymidylate synthase (TS) . This mechanism disrupts nucleotide synthesis, demonstrating potent broad-spectrum antibacterial activity, particularly against challenging Gram-negative pathogens . As such, this compound serves as a valuable chemical intermediate for researchers in organic synthesis and medicinal chemistry, providing a core scaffold for the development of novel therapeutic agents and biochemical probes. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37521-47-4

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

8-methylbenzo[f]quinazoline-1,3-diamine

InChI

InChI=1S/C13H12N4/c1-7-2-4-9-8(6-7)3-5-10-11(9)12(14)17-13(15)16-10/h2-6H,1H3,(H4,14,15,16,17)

InChI Key

UXOUKCFOWHPRDM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C=C2)N=C(N=C3N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Methylbenzo F Quinazoline 1,3 Diamine and Its Analogs

General Synthetic Strategies for Quinazoline (B50416) Core Formation

The synthesis of the quinazoline core is a cornerstone of heterocyclic chemistry, with numerous methods developed to afford this privileged scaffold. These strategies can be broadly categorized into classical, modern catalytic, and eco-friendly approaches.

Classical Cyclization and Condensation Reactions (e.g., Niementowski Synthesis)

The Niementowski quinazoline synthesis is a foundational method for creating 4-oxo-3,4-dihydroquinazolines (quinazolinones). wikipedia.orgorganic-chemistry.org This reaction typically involves the thermal condensation of an anthranilic acid with an amide. drugfuture.com First reported by Stefan von Niementowski in 1895, this method has become one of the most common routes to the quinazolinone ring. wikipedia.orgnih.gov The reaction is thought to proceed through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclization and dehydration to yield the final product.

While effective, the traditional Niementowski synthesis often requires high temperatures and can result in lengthy reaction times. nih.gov Variations of this classical approach, such as the Niementowski modification of the Friedländer synthesis, utilize isatoic anhydride in place of anthranilic acid. nih.gov

Table 1: Examples of Classical Quinazoline Synthesis Conditions

Reaction Type Reactants Conditions Product Ref.
Niementowski Anthranilic Acid, Formamide Heat 4-Oxo-3,4-dihydroquinazoline wikipedia.org

Modern Catalytic Approaches in Quinazoline Synthesis (e.g., Palladium-Catalyzed Cross-Couplings)

Modern synthetic chemistry has introduced a variety of metal-catalyzed reactions for quinazoline synthesis, offering milder conditions, greater efficiency, and broader substrate scope. Palladium-catalyzed cross-coupling reactions are particularly prominent in this area. nih.gov These methods often involve the formation of key C-N or C-C bonds to construct the heterocyclic ring.

One notable strategy involves the intramolecular imidoylative cross-coupling of N-(2-bromoaryl)amidines, which can be optimized with respect to the palladium source, ligand, and base to produce a diverse range of 4-aminoquinazolines. nih.gov Another sophisticated approach builds the analogous benzo[f]quinazoline-1,3(2H,4H)-dione core through a sequence of palladium-catalyzed Sonogashira–Hagihara and Suzuki–Miyaura cross-coupling reactions, followed by an acid-mediated cycloisomerization. beilstein-journals.orgnih.gov This highlights the power of palladium catalysis in constructing complex, polycyclic systems. beilstein-journals.org

The general catalytic cycle for such cross-coupling reactions typically involves three key steps: oxidative addition of an organic halide to the palladium(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to form the new C-C bond and regenerate the catalyst.

Table 2: Palladium-Catalyzed Quinazoline Synthesis Examples

Reaction Type Key Reactants Catalyst/Conditions Product Type Ref.
Intramolecular Imidoylation N-(2-bromoaryl)amidines, Isocyanides Palladium source, Ligand, Base 4-Aminoquinazolines nih.gov

Eco-Friendly and Efficient Synthetic Techniques (e.g., Microwave-Assisted, Ultrasound-Promoted, Aqueous Media Reactions)

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods. Microwave-assisted organic synthesis (MAOS) and ultrasound-promoted reactions have emerged as powerful tools in this domain. nih.gov

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and increase product yields by promoting rapid and uniform heating. frontiersin.orgnih.gov It has been successfully applied to various quinazoline syntheses, including the Niementowski reaction, where it overcomes the limitations of lengthy and harsh traditional heating. nih.gov Protocols have been developed for synthesizing a wide array of quinazoline derivatives, including 6-ureido-4-anilinoquinazolines, under microwave conditions. asianpubs.org

Ultrasound-assisted synthesis (UAS) utilizes the energy of acoustic cavitation to enhance chemical reactivity. nih.gov This technique can promote faster reactions, improve yields, and is considered an environmentally friendly method. nih.govmdpi.com Ultrasound has been employed in Bischler-type cyclizations to access diverse quinazoline derivatives under mild conditions and has been shown to improve reaction kinetics and product selectivity. nih.govresearchgate.net

Table 3: Comparison of Eco-Friendly Synthesis Techniques

Technique Principle Advantages Example Application Ref.
Microwave-Assisted Rapid, uniform heating via dielectric polarization Reduced reaction times, increased yields, cleaner reactions Niementowski synthesis, Synthesis of 4-aminoquinazolines nih.govfrontiersin.org

Targeted Synthesis of 8-Methylbenzo[f]quinazoline-1,3-diamine

The specific synthesis of this compound is not directly reported in a single procedure. However, a viable synthetic pathway can be constructed based on established methodologies for the benzo[f]quinazoline (B14752245) core and principles of aromatic functionalization.

Multi-Step Synthesis Pathways for the Benzo[f]quinazoline Core

The synthesis of the parent compound, 1,3-Diaminobenzo[f]quinazoline, provides a direct template for constructing the desired core structure. acs.org A key strategy involves the reaction of 2-amino-3-cyanonaphthalene with guanidine carbonate in 2-ethoxyethanol. This condensation reaction directly forms the pyrimidine (B1678525) ring fused to the naphthalene system, yielding the 1,3-diaminobenzo[f]quinazoline product.

An alternative approach, which yields a related dione core, involves a four-step sequence starting from uracil derivatives. beilstein-journals.orgnih.gov This pathway utilizes sequential palladium-catalyzed cross-coupling reactions (Sonogashira and Suzuki) to build a complex precursor, which then undergoes an acid-mediated cycloisomerization to form the benzo[f]quinazoline-1,3(2H,4H)-dione skeleton. beilstein-journals.orgnih.govresearchgate.net While this route produces a dione instead of a diamine, it demonstrates a powerful method for constructing the fused ring system and allows for the introduction of substituents through the choice of coupling partners.

Table 4: Key Synthetic Pathways to the Benzo[f]quinazoline Core

Pathway Key Precursor Key Reagent/Reaction Core Product Ref.
Direct Amination 2-Amino-3-cyanonaphthalene Guanidine Carbonate 1,3-Diaminobenzo[f]quinazoline acs.org

Introduction and Functionalization of the 8-Methyl Moiety

To synthesize the target compound, this compound, the methyl group must be incorporated into the molecular framework. This can be achieved by utilizing a starting material that already contains the methyl group at the desired position.

Following the direct amination pathway, the synthesis would begin with a methylated analog of the naphthalene precursor. Specifically, starting with a 2-amino-3-cyano-7-methylnaphthalene, the subsequent condensation with guanidine carbonate would be expected to yield this compound directly.

The feasibility of substitution at the 8-position is supported by related syntheses. For instance, the compound 2,4,8-trimethylbenzo[f]quinazoline-1,3(2H,4H)-dione has been successfully synthesized. nih.gov This synthesis utilized a tolylboronic acid derivative in the Suzuki coupling step, demonstrating that substituents on the benzo portion of the ring system are well-tolerated and can be carried through the multi-step sequence to the final product. beilstein-journals.orgnih.gov This precedent suggests that a methyl group at the 8-position is synthetically accessible.

Regioselective Installation of 1,3-Diamine Substituents

The regioselective synthesis of 1,3-diamino-substituted benzo[f]quinazolines, such as this compound, presents a synthetic challenge. A plausible and efficient method involves a substrate-controlled annulation reaction starting from appropriately substituted 2-aminobenzonitriles and carbodiimides. The reaction, mediated by a Lewis acid like tin(IV) chloride, allows for the construction of the quinazoline core with the desired diamine substitution pattern. The choice of substituents on the carbodiimide can influence the selectivity of the product formation, leading to either 2,4-diaminoquinazolines or 2-amino-4-iminoquinazolines. For the synthesis of the target compound, a methyl-substituted naphthonitrile precursor would be required.

Another potential route involves the initial synthesis of a di-halo precursor, such as 1,3-dichloro-8-methylbenzo[f]quinazoline, followed by nucleophilic aromatic substitution with ammonia or a protected amine equivalent. This approach would allow for the late-stage introduction of the amine functionalities at the C1 and C3 positions. The reactivity of the chloro groups is crucial for the success of this methodology.

Derivatization Strategies for this compound and Related Structures

The presence of two primary amine groups and an extended aromatic system in this compound offers multiple avenues for structural modification and derivatization.

Amine Functionalization and Modification

The primary amine groups at the C1 and C3 positions are nucleophilic and can readily undergo a variety of chemical transformations. These include, but are not limited to, acylation, alkylation, sulfonylation, and condensation with aldehydes or ketones to form Schiff bases. Such modifications can significantly alter the electronic and steric properties of the molecule, influencing its biological activity and physicochemical characteristics. For instance, acylation with various acid chlorides or anhydrides can introduce a range of functional groups, from simple alkyl chains to more complex aromatic or heterocyclic moieties.

Substitution Patterns on the Benzo[f] Ring System

Further functionalization of the benzo[f]quinazoline core can be achieved through electrophilic aromatic substitution reactions on the benzo ring. The position of the existing methyl group at C8 and the electron-donating nature of the diamine substituents will direct incoming electrophiles to specific positions on the aromatic system. Common electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could be employed to introduce additional functional groups, thereby expanding the chemical diversity of the derivatives. The precise regioselectivity of these reactions would need to be determined experimentally.

Synthesis of Metal Ion Complexes with Quinazoline Ligands

The nitrogen atoms within the quinazoline ring system and the exocyclic amine groups of this compound make it an excellent candidate as a ligand for the coordination of metal ions. The diamine functionality can act as a bidentate or bridging ligand, forming stable complexes with various transition metals. The synthesis of such metal complexes typically involves the reaction of the quinazoline ligand with a suitable metal salt in an appropriate solvent. The resulting coordination compounds can exhibit interesting photophysical, catalytic, or biological properties that differ from the parent ligand.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation of Benzo[f]quinazoline Derivatives

The unambiguous determination of the structure of newly synthesized this compound derivatives relies on a combination of modern spectroscopic techniques.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of benzo[f]quinazoline derivatives. One-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of the protons and carbons in the molecule.

For a definitive structural assignment, two-dimensional (2D) NMR techniques are employed. These include:

Correlation Spectroscopy (COSY): To establish proton-proton coupling networks within the aromatic rings and any aliphatic side chains.

Heteronuclear Single Quantum Coherence (HSQC): To identify direct one-bond correlations between protons and their attached carbons.

Heteronuclear Multiple Bond Correlation (HMBC): To determine long-range (two- and three-bond) correlations between protons and carbons, which is essential for connecting different fragments of the molecule and confirming the substitution pattern on the benzo[f]quinazoline core.

Nuclear Overhauser Effect Spectroscopy (NOESY): To identify protons that are close in space, providing valuable information about the stereochemistry and conformation of the molecule.

The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the substitution pattern and the electronic nature of the functional groups present in the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Electron Impact (EI-MS) and Electrospray Ionization (ESI-MS) are commonly employed techniques. For quinazoline compounds, the molecular structure itself predominantly controls the fragmentation behavior. soton.ac.uk In the EI-MS of a related amino-quinazolinone derivative, the molecular ion peak was observed, followed by a characteristic fragmentation pattern involving the sequential loss of small neutral molecules and radicals. For instance, the fragmentation of 3-Amino-5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one showed losses of an -NH group, followed by CH₂, HCO, a –CH₃ group, and subsequently CO and HCN. researchgate.net

For the benzo[f]quinazoline core, data from an analog, 3-(4-dimethylaminophenyl)benzo[f]quinazoline, provides insight into potential fragmentation pathways. The mass spectrum of this compound shows a prominent molecular ion peak and a series of fragment ions resulting from the cleavage of the substituent and the heterocyclic rings.

Table 1: Predicted and Analog-Based Mass Spectrometry Data for Benzo[f]quinazoline Derivatives

Compound Ionization Method Molecular Ion (m/z) Key Fragment Ions (m/z) and Neutral Losses
This compound (Predicted) EI-MS / ESI-MS 224.26 (C₁₃H₁₂N₄) Loss of CH₃ radical, loss of NH₂ radical, sequential loss of HCN
3-(4-dimethylaminophenyl)benzo[f]quinazoline EI-MS 311 296, 269, 178, 120

| 3-Amino-5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one | EI-MS | 235 | 220 (-NH), 206 (-CH₂), 177 (-HCO), 162 (-CH₃), 136 (-CN), 93 (-HCN), 65 (-CO) researchgate.net |

The fragmentation of this compound would be expected to begin with the formation of a stable molecular ion. Subsequent fragmentation would likely involve the loss of a methyl radical (•CH₃) from the 8-position, followed by cleavages within the quinazoline system, such as the characteristic loss of HCN from the pyrimidine ring. The presence of two amino groups at the 1 and 3 positions would also lead to characteristic losses of NH₂ radicals or ammonia (NH₃).

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of a benzo[f]quinazoline derivative will be characterized by vibrations corresponding to the aromatic rings and its specific substituents.

For the core quinazoline structure, characteristic strong IR absorption bands appear from aromatic C=C and C=N stretching vibrations in the regions of 1635–1610 cm⁻¹, 1580–1565 cm⁻¹, and 1520–1475 cm⁻¹. nih.gov Additional bands in the 1500–1300 cm⁻¹ range are also attributed to the aromatic ring system. nih.gov C–H in-plane deformation vibrations are typically observed between 1290 and 1010 cm⁻¹, while C–H out-of-plane deformations give rise to bands in the 1000 to 700 cm⁻¹ region. nih.gov

For this compound, specific additional peaks would confirm the presence of the methyl and diamine groups.

N-H Stretching: The two primary amine (-NH₂) groups at positions 1 and 3 would exhibit characteristic symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3500-3300 cm⁻¹ region.

C-H Stretching: The methyl group (-CH₃) would show aliphatic C-H stretching vibrations just below 3000 cm⁻¹ (typically ~2960 cm⁻¹ and ~2870 cm⁻¹). Aromatic C-H stretching would be observed just above 3000 cm⁻¹.

N-H Bending: The scissoring vibration of the primary amine groups is expected in the 1650-1580 cm⁻¹ region, potentially overlapping with the aromatic ring vibrations.

C-N Stretching: The stretching vibrations for the aromatic C-N bonds would likely be found in the 1350-1250 cm⁻¹ range.

Table 2: Characteristic FTIR Absorption Bands for this compound (Predicted based on Analogs)

Wavenumber (cm⁻¹) Functional Group Vibration Type
3500-3300 Primary Amine (-NH₂) Asymmetric & Symmetric N-H Stretch
3100-3000 Aromatic C-H C-H Stretch
2980-2850 Methyl (-CH₃) C-H Stretch
1650-1580 Primary Amine (-NH₂) N-H Bend (Scissoring)
1635-1475 Aromatic Rings C=C and C=N Stretch
1350-1250 Aromatic Amine C-N Stretch
1290-1010 Aromatic C-H In-plane C-H Bend

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated π-electron systems like that of the benzo[f]quinazoline core. The position (λmax) and intensity of absorption bands are sensitive to the extent of conjugation and the nature of substituents on the aromatic system.

Studies on quinazoline and benzo[f]quinazoline analogs show characteristic absorption bands in the UV-A and near-UV regions. nih.gov For benzo[f]quinazoline-1,3(2H,4H)-dione derivatives, absorption bands are observed at both short wavelengths (250–300 nm) and higher wavelengths (300–450 nm). beilstein-journals.org The introduction of electron-donating groups, such as amino or N,N-dimethylamino groups, leads to a bathochromic (red) shift of the absorption bands to longer wavelengths. beilstein-journals.org This shift is attributed to intramolecular charge transfer (ICT) from the electron-donating group to the electron-deficient quinazoline ring system. beilstein-journals.org

For this compound, the presence of two powerful electron-donating amino groups (-NH₂) at positions 1 and 3 is expected to significantly influence its electronic properties. These groups will extend the conjugation of the π-system through their lone pairs of electrons, resulting in a pronounced bathochromic shift of the principal absorption bands compared to the unsubstituted benzo[f]quinazoline core. The methyl group at the 8-position is expected to have a minor, slightly bathochromic effect due to hyperconjugation. Theoretical studies on substituted quinazolines have shown absorption peaks ranging from 277 nm to 354 nm depending on the substituent. nih.gov

Table 3: UV-Vis Absorption Data for Quinazoline Analogs

Compound/Analog Class Solvent Absorption Maxima (λmax, nm) Key Observations
Quinazoline Derivatives nih.gov THF 277 - 354 Wavelength depends on the nature and position of substituents.
Benzo[f]quinazoline-1,3(2H,4H)-diones beilstein-journals.org Dichloromethane 250-300 and 300-450 Electron-donating groups cause a bathochromic shift in the higher wavelength band.
Aryl-substituted soton.ac.uknih.govnih.govtriazolo[4,3-c]quinazolines mdpi.com Toluene ~350 - 370 The nature of the quinazoline core and its substituents significantly influences absorption maxima.

| This compound (Predicted) | Common Organic Solvents | > 350 | Expected to show strong absorption at longer wavelengths due to the two electron-donating amino groups. |

The electronic properties, therefore, are heavily modulated by the amino substituents, which lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), facilitating electronic transitions at lower energy (longer wavelengths).

Molecular Mechanisms and Biological Activity of 8 Methylbenzo F Quinazoline 1,3 Diamine

Anticancer Activity and Associated Cellular/Molecular Targets

The quinazoline (B50416) scaffold is a cornerstone in the development of targeted anticancer therapies. ekb.egmdpi.com Derivatives of this structure have been shown to exhibit potent activity against a variety of cancer types, including lung, breast, colon, and prostate cancers. ekb.eg The anticancer effects of these compounds are often mediated through the inhibition of key proteins and signaling pathways that are crucial for tumor growth and survival.

Inhibition of Cancer Cell Proliferation and Viability

A fundamental characteristic of anticancer agents is their ability to inhibit the proliferation of malignant cells. Derivatives of the closely related benzo[f]quinazoline (B14752245) and benzo[h]quinazoline structures have been shown to inhibit cell growth. nih.gov Similarly, a wide array of quinazoline derivatives have demonstrated potent cytotoxic effects against various human cancer cell lines. mdpi.comfrontiersin.org For instance, certain quinazolinone derivatives have shown significant inhibitory activity against lung, colon, liver, and breast cancer cell lines. nih.gov The antiproliferative effects are often dose-dependent, with specific derivatives exhibiting high potency. researchgate.net

Compound ClassCell LineActivitySource
Benzo[f]quinazoline derivativeHeLaCell growth inhibition nih.gov
Quinazolinone hydrazide triazole derivativeEBC-1 (Lung cancer)IC50 of 8.6 µM frontiersin.org
Quinazoline sulfonamide hybrid (4d)MCF-7 (Breast cancer)IC50 of 2.5 µM nih.gov
Quinazoline sulfonamide hybrid (4f)MCF-7 (Breast cancer)IC50 of 5 µM nih.gov

Induction of Apoptosis in Malignant Cell Lines

Beyond inhibiting proliferation, a key mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. nih.gov Studies on benzo[f]quinazoline derivatives have demonstrated their capacity to induce apoptosis in HeLa cells. nih.gov This pro-apoptotic activity is a common feature among the broader quinazoline class. For example, certain quinazoline-sulfonamide hybrids have been shown to mediate apoptosis in MCF-7 breast cancer cells. nih.gov The induction of apoptosis is often confirmed through methods such as Annexin V-FITC/PI staining and is associated with the activation of key apoptotic markers like caspases. nih.govjksus.org Some quinazoline derivatives have been observed to upregulate pro-apoptotic genes while downregulating anti-apoptotic genes, further confirming their role in initiating the apoptotic cascade. nih.gov

Modulation of Key Enzyme Activities (e.g., Poly(ADP-ribose) Polymerase (PARP) Inhibition, Tyrosine Kinase Inhibition)

The targeted inhibition of specific enzymes that are overactive in cancer cells is a highly effective anticancer strategy. Quinazoline derivatives have been successfully developed as inhibitors of several crucial enzyme families.

Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are critical for DNA repair, and their inhibition can lead to the death of cancer cells, particularly those with existing DNA repair defects. researchgate.net Several novel quinazolinone-based compounds have been designed and synthesized as potent PARP-1 inhibitors. researchgate.netrsc.org For example, one quinazolinone derivative displayed an IC50 value of 30.38 nM against PARP-1, comparable to the well-known PARP inhibitor Olaparib. rsc.org The 4-quinazolinone scaffold is often used as a bioisostere for the phthalazinone core present in many established PARP inhibitors. rsc.org

Compound ClassTarget EnzymeIC50 ValueSource
Quinazolinone derivativePARP-130.38 nM rsc.org
Quinazoline-2,4(1H,3H)-dione derivative (Cpd36)PARP-10.94 nM nih.gov
Quinazoline-2,4(1H,3H)-dione derivative (Cpd36)PARP-20.87 nM nih.gov

Tyrosine Kinase Inhibition: Tyrosine kinases are a large family of enzymes that play a central role in cellular signaling pathways controlling growth, differentiation, and survival. ekb.eg Their dysregulation is a common feature of many cancers. The quinazoline scaffold is a well-established pharmacophore for tyrosine kinase inhibitors. mdpi.com Marketed drugs like Gefitinib and Erlotinib are quinazoline derivatives that selectively inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govnih.gov Numerous studies have detailed the synthesis of novel quinazoline derivatives targeting various tyrosine kinases, including:

EGFR: Many derivatives show potent inhibition of both wild-type and mutant forms of EGFR. mdpi.com

VEGFR: As key regulators of angiogenesis, VEGFRs are important targets. Quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. nih.gov

RET Tyrosine Kinase: Quinazoline-based 1,3,5-triazine derivatives have been designed to impede the phosphorylated RET tyrosine kinase pathway. nih.gov

Multi-Tyrosine Kinase Inhibitors: Some quinazoline derivatives have been developed to inhibit multiple tyrosine kinases simultaneously, offering a broader spectrum of anticancer activity. mdpi.com

Compound ClassTarget EnzymeIC50 ValueSource
Benzofuran-appended 4-aminoquinazoline (10d)EGFR-TK29.3 nM nih.gov
Benzofuran-appended 4-aminoquinazoline (10e)EGFR-TK31.1 nM nih.gov
Quinazoline-indazole hybrid (46)VEGFR-25.4 nM mdpi.com

Interference with Signaling Pathways Critical for Oncogenesis

The anticancer effects of quinazoline derivatives are often a result of their ability to modulate critical intracellular signaling pathways that have become dysregulated in cancer cells. By inhibiting key components of these pathways, these compounds can halt tumor progression. Some of the key pathways affected include:

VEGFR/EGFR/mTOR Signaling: Some novel quinazoline-containing compounds have been shown to down-regulate targets within these interconnected pathways, which are crucial for angiogenesis and cell growth. nih.gov

PI3K/Akt Pathway: This is a central pathway for cell survival and proliferation, and its inhibition is a key therapeutic goal. Quinazoline derivatives have been reported to interfere with PI3K/Akt signaling. researchgate.net

NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation and cancer. Fluorine-substituted benzo[h]quinazoline-2-amine derivatives have been shown to inhibit the NF-κB signaling pathway by reducing the phosphorylation of IκBα and p65. nih.gov

Anti-inflammatory Properties and Mechanistic Insights

Chronic inflammation is a known driver of various diseases, including cancer. nih.gov The quinazoline scaffold is not only prevalent in anticancer agents but also in compounds with significant anti-inflammatory activity. mdpi.comresearchgate.net

Inhibition of Pro-inflammatory Cytokine Production

A key mechanism underlying the anti-inflammatory effects of quinazoline derivatives is their ability to suppress the production of pro-inflammatory cytokines. These signaling molecules are central to the inflammatory response. For instance, certain quinazoline derivatives have been identified as inhibitors of nuclear factor kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression. nih.gov By inhibiting the NF-κB pathway, these compounds can effectively reduce the production of a range of pro-inflammatory cytokines. nih.gov Additionally, some quinazolinone derivatives have shown the ability to inhibit the production of the inflammatory mediator nitric oxide in macrophage cells. nih.gov

Molecular Interactions with Inflammatory Protein Targets (e.g., 4JQA protein binding)

Quinazolinone derivatives have shown inhibitory activity against key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and inducible nitric oxide synthase (iNOS). The mechanism of this inhibition is often attributed to the modulation of gene expression through the inhibition of nuclear factor κB (NF-κB). Molecular docking simulations have indicated that quinazolinone scaffolds can bind to the active sites of these protein targets. For instance, the interactions are often characterized by hydrogen bonding between the quinazoline ring's nitrogen atoms and amino acid residues like Ser240, Lys241, and Asn247 in the target protein. Additionally, π-π stacking interactions between the aromatic rings of the quinazoline moiety and aromatic amino acid residues in the binding pocket contribute to the stability of the complex.

Computational modeling of novel quinazolinone-4(3H)-one-2-carbothioamide derivatives has revealed that potent inhibitors of Toll-like receptor 4 (TLR4) signaling are stabilized by hydrophobic interactions and hydrogen bonds. The specific structural features of the quinazolinone derivative, including the nature and position of substituents, play a crucial role in determining the binding affinity and inhibitory potency. For example, the presence of a thioamide group and halogen substituents on an attached phenyl ring has been shown to be important for potent anti-inflammatory activity. These findings suggest that 8-Methylbenzo[f]quinazoline-1,3-diamine, with its specific substitution pattern, likely engages in similar types of molecular interactions with inflammatory protein targets.

Antimicrobial Activity and Related Mechanisms

The quinazoline scaffold is a well-established pharmacophore in the development of antimicrobial agents. Numerous derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.

Quinazoline and quinazolinone derivatives have been extensively evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Research has shown that these compounds can exhibit significant inhibitory effects against strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. The antibacterial efficacy is often influenced by the substitution pattern on the quinazoline ring. For instance, the introduction of a halogen atom at the 6 and 8 positions of the quinazolinone ring has been shown to significantly improve antibacterial activity.

The mechanism of antibacterial action for quinazoline derivatives is believed to involve interactions with bacterial cell wall components and DNA structures. Some studies have indicated that these compounds can disrupt the integrity of the bacterial cell membrane, leading to cell death. The following table summarizes the minimum inhibitory concentrations (MICs) of various quinazoline derivatives against selected bacterial strains, as reported in the literature.

Compound TypeBacterial StrainMIC (µg/mL)
Benzothiazole Substituted QuinazolinesStaphylococcus aureus MTCC 963.12-25
Benzothiazole Substituted QuinazolinesBacillus cereus MTCC 6193.12-25
Benzothiazole Substituted QuinazolinesEscherichia coli MTCC 7393.12-25
Benzothiazole Substituted QuinazolinesPseudomonas aeruginosa MTCC 7413.12-25
1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivativesStaphylococcus aureus6.25-100
1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivativesBacillus subtilis6.25-100
1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivativesPseudomonas aeruginosa6.25-100
1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivativesEscherichia coli6.25-100

In addition to their antibacterial effects, quinazoline derivatives have demonstrated notable antifungal activity against a range of pathogenic fungi. Benzo[g]quinazolines, in particular, have been identified as promising agents against Candida albicans. The antifungal activity of these compounds is often compared to standard antifungal drugs like fluconazole. Molecular docking studies suggest that benzo[g]quinazolines may exert their antifungal effect by targeting and inhibiting sterol 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.

The antifungal efficacy of quinazolinone derivatives is also dependent on their structural features. For example, in a series of novel quinazolinone scaffolds containing pyrazole carbamide derivatives, the antifungal activity against Rhizoctonia solani was highest when the quinazolinone ring was substituted with a bromine atom at the 6-position. The following table presents the antifungal activity of various quinazoline derivatives.

Compound TypeFungal StrainActivity
Benzothiazole Substituted QuinazolinesAspergillus niger MTCC 282MIC: 3.12-25 µg/mL
Benzothiazole Substituted QuinazolinesAspergillus fumigatus MTCC 343MIC: 3.12-25 µg/mL
Benzothiazole Substituted QuinazolinesAspergillus clavatus MTCC 1323MIC: 3.12-25 µg/mL
Benzothiazole Substituted QuinazolinesCandida albicans MTCC 183MIC: 3.12-25 µg/mL
Benzo[g]quinazolinesCandida albicansInhibition zone: 20-22 mm
Aza isatin-quinazoline derivativeVarious fungi speciesActive

The antimicrobial activity of quinazoline derivatives can be significantly enhanced through complexation with transition metal ions. orientjchem.orgdntb.gov.ua This enhancement is a well-documented phenomenon and is attributed to several mechanistic factors. According to chelation theory, the coordination of a metal ion to the quinazoline ligand can increase the lipophilicity of the complex. frontiersrj.com This increased lipophilicity facilitates the penetration of the complex across the microbial cell membrane, leading to higher intracellular concentrations and greater efficacy.

Furthermore, the metal ion itself can play a direct role in the antimicrobial action. Once inside the microbial cell, the metal complex can interact with and disrupt the normal functioning of various cellular components, including enzymes and nucleic acids. The coordinated metal ion can alter the geometry and electronic properties of the ligand, potentially leading to more favorable interactions with biological targets. Studies have shown that metal complexes of quinazoline derivatives exhibit enhanced activity against a range of bacteria and fungi, making them promising candidates for the development of novel antimicrobial agents. orientjchem.orgdntb.gov.ua

Investigating Activity Against Neurodegenerative Pathologies

The versatile scaffold of quinazoline has also been explored for its potential in addressing neurodegenerative diseases, particularly through the inhibition of key enzymes involved in their pathology.

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While specific kinetic studies on the AChE inhibitory activity of this compound are not available, the general class of nitrogen-containing heterocyclic compounds has been investigated for this purpose.

Kinetic analysis is essential to understand the mechanism of enzyme inhibition. Such studies typically involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations. The data are then plotted using methods such as the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or mixed). For instance, kinetic studies of diazepam and its derivatives have shown non-competitive inhibition of AChE, where the inhibitor binds to a site on the enzyme other than the active site, thereby reducing the enzyme's maximal velocity (Vmax) without affecting the Michaelis constant (Km). researchgate.net Molecular docking studies can further elucidate the binding interactions between the inhibitor and the enzyme, identifying key amino acid residues involved in the complex formation. Given the structural similarities to other heterocyclic AChE inhibitors, it is plausible that this compound could exhibit inhibitory activity against this enzyme, warranting further investigation through kinetic and in silico studies.

Following a comprehensive search for scientific literature, there is currently no available information specifically detailing the biological activities of the compound This compound in the requested areas.

The search did not yield any specific research findings, data tables, or molecular mechanism studies for this particular compound in relation to:

Inhibition of Amyloid-β Aggregation

Antiviral Actions and Target Identification

Antiparasitic Efficacy (including inhibition of glucose transport in T. brucei and L. donovani)

A2A Receptor Agonism and Phosphodiesterase (PDE) Inhibition Pathways

While a significant body of research exists for the broader class of quinazoline and benzoquinazoline derivatives, the explicit instructions to focus solely on This compound prevent the inclusion of data from related but structurally distinct compounds. Therefore, the generation of a detailed, informative, and scientifically accurate article strictly adhering to the provided outline for this specific molecule is not possible at this time due to the absence of published research on these topics.

Structure Activity Relationship Sar Studies and Rational Molecular Design of 8 Methylbenzo F Quinazoline 1,3 Diamine Analogs

Defining Essential Structural Features for Biological Potency

The biological activity of a compound is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. For 8-Methylbenzo[f]quinazoline-1,3-diamine, key structural motifs are believed to govern its potency.

The benzo[f]quinazoline (B14752245) core is a polycyclic aromatic system, which confers a rigid, planar geometry to the molecule. This extended aromaticity is crucial for establishing non-covalent interactions, such as π-π stacking and hydrophobic interactions, with amino acid residues within the binding pockets of target proteins. Fused-ring quinazoline (B50416) derivatives are known to possess a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anti-tubercular properties, underscoring the importance of this foundational structure. ignited.in

The synthesis of related polycyclic systems like benzo[f]quinazoline-1,3(2H,4H)-diones highlights the chemical tractability and the potential for these scaffolds to serve as a basis for diverse derivatives. beilstein-journals.orgnih.gov The large surface area of the benzo[f] ring system allows for extensive contact with the target, which can contribute significantly to the binding affinity. The specific angular fusion of the additional benzene (B151609) ring in the 'f' configuration defines a precise shape that can be critical for fitting into a complementary binding site, distinguishing its activity from other isomers like benzo[g] or benzo[h]quinazolines.

The diamine groups at the 1- and 3-positions are critical functional features. These primary amines are strong hydrogen bond donors and can also act as hydrogen bond acceptors. This dual capability allows them to form multiple, highly directional hydrogen bonds with specific residues (e.g., aspartate, glutamate, or backbone carbonyls) in a target's active site, which is often a key determinant of binding affinity and specificity.

Studies on structurally related 1,3-diamino-7H-pyrrol[3,2-f]quinazoline derivatives, developed as dihydrofolate reductase (DHFR) inhibitors, have demonstrated the essential role of the diamine motif. nih.govacs.org In these analogs, the diamino-pyrimidine portion of the quinazoline ring mimics the pteridine ring of the natural substrate, folic acid, allowing it to anchor within the enzyme's active site. It is highly probable that the 1,3-diamine functionality in the benzo[f]quinazoline series plays a similar role in target recognition, acting as a crucial pharmacophore for establishing key binding interactions. researchgate.net

The placement of a methyl group at the 8-position of the benzo[f]quinazoline ring system can modulate the compound's biological activity through several mechanisms:

Steric Effects : The methyl group can introduce steric hindrance that either promotes a favorable binding conformation or prevents binding to off-target proteins, thereby enhancing selectivity.

Electronic Effects : As an electron-donating group, the methyl substituent can influence the electron density of the aromatic system, potentially altering the strength of π-stacking interactions.

Lipophilicity : The addition of a methyl group increases the molecule's lipophilicity (hydrophobicity). This can enhance membrane permeability and cellular uptake, or improve binding to hydrophobic pockets within the target protein.

General SAR studies on quinazolinone derivatives have shown that methyl-substituted rings can lead to more active molecules compared to those with other groups. nih.gov For example, a methyl-modified pyrrolo[3,2-f]quinazoline compound demonstrated strong efficacy in a murine cancer model, highlighting the positive impact such a substitution can have. nih.govacs.org

Systematic Chemical Modifications and Their Impact on Biological Activity

Building upon the core structure of this compound, systematic modifications can be introduced to probe the SAR further and optimize activity.

Introducing halogen atoms (F, Cl, Br, I) or other substituents onto the aromatic rings is a common strategy in medicinal chemistry to fine-tune a compound's properties.

Halogenation : Halogens can modulate electronic properties, increase lipophilicity, and form specific halogen bonds with protein targets. SAR studies on quinazolinone derivatives have revealed that the presence of a halogen atom, particularly at positions 6 and 8, can significantly improve antimicrobial activities. nih.gov The introduction of chloro or fluoro groups has been associated with higher anti-cancer and antimicrobial activity in various quinazoline series. nih.gov

Other Aromatic Substitutions : Adding other groups, such as methoxy or trifluoromethyl, can further alter the steric and electronic profile of the molecule. Methoxy groups, for instance, have been shown to enhance the activity of some quinazoline derivatives. nih.gov

The table below illustrates the impact of various substitutions on the biological activity of a generic quinazoline scaffold, based on findings from related series.

Substitution Position Substituent Observed Effect on Activity Potential Rationale
Benzene Ring (e.g., C-6, C-8)Halogen (Cl, Br)Often increases activityEnhances lipophilicity, potential for halogen bonding
Benzene Ring (e.g., C-7)Methoxy (OCH₃)Can increase activityActs as a hydrogen bond acceptor, alters electronics
Benzene RingUnsubstitutedBaseline activityProvides a reference for evaluating substituent effects
Phenyl Ring (at C-2/C-3)Electron-withdrawingVariable, can increase activityModifies electronic character for target interaction
Phenyl Ring (at C-2/C-3)Electron-donatingVariable, can increase activityModifies electronic character for target interaction

This table is illustrative, drawing on general findings for the broader quinazoline class. nih.govnih.gov

Modification of the 1,3-diamine groups by alkylation or acylation (to form secondary or tertiary amines, or amides) can have a profound impact on the pharmacological profile. Such changes directly affect the hydrogen-bonding capacity of these key functional groups.

Primary vs. Secondary/Tertiary Amines : Converting a primary amine to a secondary or tertiary amine reduces the number of hydrogen bond donor sites from two to one or zero, respectively. This can decrease binding affinity if both hydrogen donors are required for optimal interaction. However, the added alkyl groups can also access new hydrophobic pockets in the binding site, potentially increasing potency.

Pharmacological Profile Shift : Altering the basicity and hydrogen-bonding pattern of the diamine groups can shift the compound's activity. For example, N²,N⁴-disubstituted quinazoline-2,4-diamines have been shown to possess strong antimicrobial and anti-biofilm activity against both Gram-positive and Gram-negative pathogens, suggesting that substitution at these positions is a viable strategy for developing potent antibacterial agents. researchgate.net

The following table summarizes the expected impact of modifying the diamine functionalities.

Modification Type Structural Change Effect on H-Bonding Potential Impact on Activity
Mono-alkylation-NH₂ → -NHRDonor sites reduced (2→1)May decrease or increase activity depending on target topology
Di-alkylation-NH₂ → -NR₂Donor sites eliminated (2→0)Likely to decrease activity if H-bond donation is critical
Acylation-NH₂ → -NHC(O)RDonor sites reduced, H-bond acceptor addedAlters electronic properties and steric bulk; may change target profile

This table presents hypothesized outcomes based on general medicinal chemistry principles and SAR of related diamine-containing heterocycles. researchgate.net

Chain Length and Branching Effects of Substituents on Activity

The biological activity of benzoquinazoline derivatives can be significantly influenced by the nature of the substituents attached to the core scaffold. Studies on related benzo[g]quinazoline (B13665071) analogs have demonstrated that modifications in the chain length and branching of alkyl groups can lead to substantial changes in potency, often linked to properties such as hydrophobicity.

For instance, in a series of benzo[g]quinazolines evaluated for HCV-NS3/4A protease inhibitory activity, increasing the length of the alkyl substituent at position 2 of the quinazoline ring resulted in enhanced inhibitory effects. nih.gov The replacement of a methyl group with larger alkyl groups like ethyl and butyl led to a noteworthy increase in activity. nih.gov This enhancement is often attributed to the increased hydrophobic character of the molecule, which can facilitate better interaction with hydrophobic pockets within the target enzyme's active site. nih.gov

Table 1: Effect of Alkyl Chain Length on HCV-NS3/4A Inhibitory Activity of Benzo[g]quinazoline Analogs nih.gov
CompoundSubstituent at Position 2IC₅₀ (µM)
1Methyl11.02 ± 0.25
2Ethyl6.41 ± 0.12
3Butyl9.35 ± 0.19

These findings underscore the importance of systematic modifications of substituent chain length as a key strategy in the rational design of more potent benzo[f]quinazoline-1,3-diamine analogs. The optimal chain length likely represents a balance between maximizing favorable hydrophobic interactions and maintaining appropriate solubility and steric compatibility with the biological target.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activities. nih.gov For complex scaffolds like benzo[f]quinazoline, QSAR serves as a powerful tool to understand the physicochemical properties driving activity and to predict the potency of novel, yet-to-be-synthesized analogs. nih.govfrontiersin.org

Derivation of Physicochemical Descriptors and Their Correlation with Activity

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of the physicochemical properties of a molecule. nih.gov For quinazoline and its derivatives, a wide array of descriptors has been employed to build robust models. These descriptors are classified into several categories, each capturing different aspects of the molecular structure. nih.gov

Key descriptor classes include:

Physicochemical Descriptors: Parameters like hydrophobicity (LogP), polarizability, and molar refractivity.

Constitutional Descriptors: Information on the molecular composition, such as molecular weight and atom counts. nih.gov

Topological Descriptors: Numerical indices that describe the connectivity and branching of atoms within the molecule. nih.gov

Quantum Chemical Descriptors: Properties derived from quantum mechanical calculations, such as orbital energies (HOMO/LUMO) and atomic charges. nih.gov

3D Descriptors: Parameters that describe the three-dimensional shape and electronic properties of the molecule, such as steric (CoMFA) and electrostatic (CoMSIA) fields. frontiersin.org

In various QSAR studies on quinazoline analogs, descriptors related to charge distribution, 2D autocorrelation, and constitutional parameters have been identified as significant for predicting activity. nih.gov Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have also been successfully applied, highlighting the importance of steric and electrostatic fields in determining the interaction between the ligand and its target. frontiersin.org

Table 2: Common Physicochemical Descriptors in QSAR Models for Quinazoline Analogs
Descriptor CategoryExamplesRelevance
ConstitutionalMolecular Weight, Number of Rotatable BondsDescribes the size and flexibility of the molecule. nih.gov
TopologicalWiener Index, Balaban IndexQuantifies molecular shape and branching. nih.gov
ElectronicDipole Moment, HOMO/LUMO EnergiesRelates to the molecule's reactivity and ability to form electrostatic interactions. nih.gov
3D-QSAR FieldsSteric Fields, Electrostatic Fields, Hydrophobic FieldsMaps the 3D spatial requirements for optimal interaction with the receptor. frontiersin.org

Predictive Modeling for Novel Benzo[f]quinazoline Analogs

Once relevant descriptors are identified, various statistical methods are used to build the QSAR model. Techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are employed to create a mathematical equation that links the descriptors to the biological activity. nih.gov

These models can then be used to screen virtual libraries of novel benzo[f]quinazoline analogs, predicting their activity before undertaking costly and time-consuming synthesis. nih.gov For a QSAR model to be reliable, it must be rigorously validated. This typically involves using an external test set of compounds that were not used in the model's creation. A high correlation between the predicted and experimentally determined activities for the test set indicates a robust and predictive model. frontiersin.org Such validated models provide invaluable guidance for medicinal chemists, allowing them to prioritize the synthesis of candidates with the highest probability of success and to design new derivatives with enhanced potency. frontiersin.org

Strategies for Lead Compound Optimization

The process of transforming a "hit" compound, identified through screening, into a viable "lead" compound with improved potency, selectivity, and pharmacokinetic properties is known as lead optimization. nih.gov For a scaffold like this compound, several rational design strategies can be employed to achieve this goal.

Scaffold Hopping and Bioisosteric Replacement Approaches

Scaffold hopping involves replacing the central core of the molecule (the benzo[f]quinazoline scaffold) with a structurally different moiety that maintains a similar three-dimensional arrangement of the key functional groups required for biological activity. This strategy is particularly useful for discovering novel chemotypes that may possess improved properties, such as better metabolic stability, reduced toxicity, or the ability to circumvent existing patents. For example, the quinazoline core could potentially be replaced with a quinoline, quinoxaline, or another heterocyclic system that preserves the essential pharmacophoric features.

Conformational Analysis in Rational Design

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a ligand is critical for rational drug design, as the molecule's three-dimensional shape dictates how it fits into the binding site of its biological target.

For semi-rigid structures like this compound, the orientation of substituents can significantly impact activity. Computational methods, such as molecular mechanics and quantum mechanics calculations, can be used to determine the low-energy conformations of different analogs. This information, often combined with structural data from X-ray crystallography or NMR of the target protein, allows for the design of new derivatives that are "pre-organized" in the bioactive conformation. Such pre-organization can reduce the entropic penalty of binding, leading to higher affinity. Conformational analysis helps rationalize observed SAR and guides the design of analogs with optimized steric and electronic complementarity to the target, a crucial step in enhancing potency and selectivity.

Q & A

Q. What are the key synthetic routes for 8-Methylbenzo[f]quinazoline-1,3-diamine, and how do reaction conditions influence product formation?

  • Methodological Answer : The synthesis of quinazoline derivatives typically involves cyclocondensation of diamine precursors with carbonyl-containing compounds. For example, reactions between substituted diamines (e.g., o-phenylenediamine derivatives) and carboxylic acids (e.g., m-toluic acid) in the presence of pyridine or other bases can yield amides or benzimidazoles depending on reaction conditions.
  • Leaving groups (e.g., good nucleofuges) favor diamide formation, while protonating agents (e.g., excess acid) and elevated temperatures promote cyclization to benzimidazoles .
  • Characterization should include IR spectroscopy (amide C=O stretch at ~1650 cm⁻¹), NMR (aromatic proton integration), and GC-MS for purity assessment .

Q. How can researchers optimize reaction yields for heterocyclic systems like this compound?

  • Methodological Answer : Use a pre-experimental factorial design to screen variables (e.g., solvent polarity, temperature, catalyst loading). For instance:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of amines.
  • Catalysts : CuI-catalyzed intramolecular cyclization improves regioselectivity in quinazoline synthesis .
  • Statistical tools like Taguchi methods or response surface modeling can identify optimal conditions while minimizing experimental runs .

Q. What spectroscopic techniques are critical for characterizing quinazoline derivatives?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Use DEPT-135 to distinguish CH, CH₂, and CH₃ signals.
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
  • X-ray crystallography (if crystalline): Resolve steric effects of the methyl substituent on the benzoquinazoline core .

Advanced Research Questions

Q. How can computational chemistry guide the design of this compound derivatives with enhanced reactivity?

  • Methodological Answer :
  • Perform DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. For example, electron-rich methyl groups may stabilize transition states in cyclization reactions .
  • Use molecular docking to assess interactions with biological targets (e.g., kinase enzymes) and prioritize derivatives for synthesis .

Q. What experimental strategies resolve contradictions in reported reactivity data for quinazoline derivatives?

  • Methodological Answer :
  • Conduct controlled comparative studies with standardized reagents and reaction setups. For example, replicate conflicting syntheses under inert atmospheres (Schlenk line) to exclude oxygen/moisture interference .
  • Apply kinetic isotope effects or isotopic labeling to elucidate mechanistic pathways (e.g., radical vs. ionic intermediates) .

Q. How can AI-driven automation improve the synthesis and analysis of this compound?

  • Methodological Answer :
  • Integrate AI platforms (e.g., COMSOL Multiphysics) for real-time reaction monitoring and parameter adjustment. For example, machine learning models trained on historical reaction data can predict optimal catalyst ratios .
  • Deploy robotic liquid handlers for high-throughput screening of reaction conditions (e.g., solvent mixtures, stoichiometries) .

Q. What role do surface adsorption studies play in understanding the environmental stability of quinazoline derivatives?

  • Methodological Answer :
  • Use microspectroscopic imaging (e.g., ToF-SIMS, AFM-IR) to analyze interactions between this compound and indoor surfaces (e.g., silica, polymers). This helps predict degradation pathways under varying humidity/temperature .
  • Thermogravimetric analysis (TGA) quantifies thermal stability, while accelerated aging tests simulate long-term environmental exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.